molecular formula C10H8ClNO3 B8556464 (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No. B8556464
M. Wt: 225.63 g/mol
InChI Key: CRZKQHOZTLDMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

2-(5-chloro-2-oxo-3H-indol-1-yl)acetic acid

InChI

InChI=1S/C10H8ClNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15)

InChI Key

CRZKQHOZTLDMBD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)N(C1=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCC(C(=O)[O-])N1C(=O)Cc2cc(Cl)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a two neck flask, ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate 58 (0.1 g, 0.39 mmol) was stirred overnight at room temperature in aqueous HCl (6 M, 2 ml) and warmed at 80° C. until disappearance of the starting material by TLC. The reaction mixture was cooled down to room temperature, filtered and the filtrate was washed by cold water to afford (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 59 (74 mg).
Name
ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a two neck flask, ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate 58 (0.1 g, 0.39 mmol) was stirred overnight at room temperature in aqueous HCl (6 M, 2 ml) and warmed at 80° C. until disappearance of the starting material by TLC. The reaction mixture was cooled down to room temperature, filtered and the filtrate was washed by cold water to afford (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 59 (74 mg).
Name
ethyl (5-chloro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.